N-cyclohexyl-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-cyclohexyl-4-phenyltetrahydro-2H-pyran-4-carboxamide often involves multi-component reactions, where various starting materials such as β-naphthol, propargyl alcohols, and isocyanides undergo cyclocoupling in the presence of Lewis acids like ZnI2 and FeCl3 under air atmosphere. This process typically results in the formation of complex structures involving cyclohexane and pyran rings (Nizami & Hua, 2018).
Molecular Structure Analysis
The molecular structure of derivatives similar to this compound has been studied using various spectroscopic techniques. Crystal structure analysis reveals that these compounds often exhibit complex geometries, where the cyclohexane ring adopts a chair conformation, and the overall molecular conformation is stabilized by intramolecular hydrogen bonding, forming pseudo-six-membered rings (Özer et al., 2009).
Chemical Reactions and Properties
Compounds structurally related to this compound participate in a variety of chemical reactions. For instance, reactions with aromatic aldehydes and malononitrile can lead to the formation of functionalized 4H-pyran derivatives, showcasing the compound's versatility in synthesizing heterocyclic structures (Heber & Stoyanov, 2003).
Physical Properties Analysis
The physical properties of this compound derivatives are influenced by their molecular structure. Spectroscopic analysis, including FT-IR and FT-Raman, along with HOMO and LUMO analysis, provides insights into the electronic structure and potential reactivity of these compounds. The presence of electron-donating and withdrawing groups within the structure can significantly impact their physical properties, such as solubility and thermal stability (Bhagyasree et al., 2015).
properties
IUPAC Name |
N-cyclohexyl-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c20-17(19-16-9-5-2-6-10-16)18(11-13-21-14-12-18)15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRJIXOLWDDAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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